molecular formula C10H11ClF3N B1429154 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS No. 1108698-58-3

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Cat. No. B1429154
M. Wt: 237.65 g/mol
InChI Key: XHYOSQMVVNPZEP-UHFFFAOYSA-N
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Description

“1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1108698-58-3. It has a molecular weight of 237.65 . The compound is solid at room temperature and is stored in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.65 and is solid at room temperature . It’s stored under an inert atmosphere . The InChI code provides additional information about its molecular structure .

Scientific Research Applications

Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine

The synthesis of Trifluoromethyl)cyclopropanamine is a notable example of chemical synthesis, where the transformation of the carboxy group into the trifluoromethyl group is achieved using sulfur tetrafluoride. This process has facilitated the preparation of twenty grams of the target product in a single batch, highlighting its potential for scale-up and industrial applications (Bezdudny et al., 2011).

Biological Applications: Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has shown high affinity as an orally active h-NK(1) receptor antagonist. Its water solubility and effectiveness in pre-clinical tests related to emesis and depression signify its therapeutic potential (Harrison et al., 2001).

Material Science: Novel Polyimides

In the field of material science, novel fluorinated aromatic diamine monomers like 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane(9FTPBA) have been synthesized. These materials exhibit exceptional solubility in polar organic solvents and outstanding mechanical properties, making them suitable for advanced material applications (Yin et al., 2005).

Chemical Synthesis: Cobalt-Catalyzed Preparation of Cyclopropanes

The enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes represents a significant advancement in the field of chemical synthesis. This process efficiently generates high-value compounds that can serve as building blocks for drug discovery and other applications (Morandi et al., 2011).

Pharmaceutical Chemistry: Metabolite Detection

In pharmaceutical chemistry, the detection of new metabolites such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine in human liver microsomes and urine of prostate cancer patients offers insights into drug metabolism and potential biomarkers for clinical studies (Goda et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYOSQMVVNPZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738411
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

CAS RN

1108698-58-3
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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